Hexadecyl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
hexadecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3/h2,4-18H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAOFAIBVOMLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25986-80-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID5027485 | |
| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester | |
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Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear odorless liquid; [MSDSonline] | |
| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester | |
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| Record name | Hexadecyl methacrylate | |
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Vapor Pressure |
1.02X10-4 mm Hg @ 25 °C (Extrapolated) | |
| Record name | HEXADECYL METHACRYLATE | |
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CAS No. |
2495-27-4 | |
| Record name | Hexadecyl methacrylate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexadecyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester | |
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| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester | |
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| Record name | Hexadecyl methacrylate | |
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| Record name | HEXADECYL METHACRYLATE | |
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| Record name | HEXADECYL METHACRYLATE | |
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Significance of Long Chain Methacrylate Monomers in Contemporary Polymer Science
Long-chain methacrylate (B99206) monomers are a class of molecules that have become indispensable in the field of polymer chemistry. Their importance stems from the ability to impart specific and tunable properties to the resulting polymers. The long alkyl chains introduce hydrophobicity, which is crucial for applications such as waterproof coatings and oil-absorbent materials. ontosight.ai This characteristic also influences the polymer's viscosity, flexibility, and compatibility with non-polar substances. ontosight.ai
Furthermore, the incorporation of these monomers can significantly affect the thermal properties of polymers. For instance, the long side chains can act as internal plasticizers, lowering the glass transition temperature (Tg) and enhancing the flexibility of the material at moderate temperatures. This makes them suitable for creating materials with shape-memory properties and for use in applications requiring flexibility.
In the realm of materials science, long-chain methacrylates are utilized to create amphiphilic block copolymers. These copolymers, which possess both hydrophilic and hydrophobic segments, can self-assemble into various nanostructures like micelles and nanoparticles. ontosight.ai This property is particularly valuable in biomedical applications, such as drug delivery systems and tissue engineering, where controlled release and biocompatibility are paramount. ontosight.aiontosight.ai
Overview of Hexadecyl Methacrylate As a Versatile Monomer in Polymer Design
Esterification Reactions for Monomer Synthesis
The primary method for synthesizing this compound is through the esterification of methacrylic acid with hexadecanol (B772). nih.gov This process can also be achieved through the transesterification of methyl methacrylate with hexadecanol. google.com
Direct Esterification Processes
Direct esterification involves the reaction between methacrylic acid and hexadecanol, typically in the presence of an acid catalyst and a solvent. This reaction produces this compound and water as a byproduct. To drive the reaction towards the product side, the water is often removed as it is formed, frequently through azeotropic distillation with a solvent like toluene or xylene. The process generally involves heating the reactants under reflux conditions.
Another approach to synthesizing methacrylates involves reacting acetone (B3395972) with hydrocyanic acid, followed by esterification with the corresponding alcohol in the presence of sulfuric acid. nih.gov
Catalytic Systems in this compound Synthesis
A variety of catalytic systems are employed to facilitate the esterification reaction, enhancing the reaction rate and yield.
Acid Catalysts : Homogeneous acid catalysts are commonly used. P-toluenesulfonic acid (p-TSA) is a frequently cited catalyst for this reaction. researchgate.netacs.org Sulfuric acid is another effective catalyst. google.com These catalysts work by protonating the carbonyl oxygen of the methacrylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Enzymatic Catalysts : Lipase enzymes, such as Novozym 435, offer a greener alternative for the esterification of long-chain alcohols. acs.orgnih.gov Enzymatic catalysis can be performed under milder reaction conditions, potentially reducing side reactions and energy consumption. Research has shown that Novozym 435 can effectively catalyze the esterification of stearyl alcohol to produce stearyl methacrylate with high yields. acs.org
Solid Acid Catalysts : To simplify catalyst removal and minimize waste, solid acid catalysts like zeolites or ion-exchange resins are being explored. These heterogeneous catalysts can be easily filtered from the reaction mixture.
Metal-Based Catalysts : Some research has explored the use of metal-based catalysts. For instance, a multicatalytic system using MgCl2 or La(OTf)3 in the presence of di-tert-butyl dicarbonate (B1257347) (Boc2O) has been proposed for the one-pot synthesis of (meth)acrylates. researchgate.net
| Catalyst Type | Specific Catalyst | Key Characteristics |
|---|---|---|
| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA) | Commonly used, effective for achieving high yields. |
| Homogeneous Acid | Sulfuric acid | Strong acid catalyst used in esterification. google.com |
| Enzymatic | Novozym 435 (Lipase) | Greener alternative, operates under mild conditions. nih.gov |
| Solid Acid | Zeolites, Ion-exchange resins | Heterogeneous, easily separable from reaction mixture. |
| Metal-Based | MgCl2, La(OTf)3 | Used in one-pot synthesis methodologies. researchgate.net |
Optimization of Reaction Parameters for Yield and Purity
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. The optimization of these parameters is often achieved through experimental designs.
Molar Ratio : An excess of one reactant is often used to shift the equilibrium towards the product. For the synthesis of HDMA, a molar ratio of methacrylic acid to hexadecanol of 1.4:1 has been reported as optimal.
Reaction Temperature : The temperature influences the reaction rate. A typical reaction temperature for the synthesis of HDMA is around 120°C. For the synthesis of similar long-chain acrylates, temperatures can range from 140–160°C.
Reaction Time : Sufficient time must be allowed for the reaction to reach completion. A reaction time of 5 hours has been found to be effective for achieving high yields of HDMA.
Inhibitor Concentration : Methacrylates are prone to polymerization at elevated temperatures. To prevent this, a polymerization inhibitor, such as hydroquinone (B1673460), is added to the reaction mixture. A concentration of around 0.4% hydroquinone has been used.
Solvent : The choice of solvent can affect the reaction by facilitating azeotropic water removal. Toluene is a commonly used solvent for this purpose.
| Parameter | Optimized Value/Range | Reference |
|---|---|---|
| Molar Ratio (Methacrylic Acid:Hexadecanol) | 1.4:1 | |
| Reaction Temperature | 120°C | |
| Reaction Time | 5 hours | |
| Inhibitor (Hydroquinone) | ~0.4% | |
| Solvent | Toluene |
Under optimized conditions, yields for this compound can exceed 95%. One study reported an 80% yield for the synthesis of this compound. researchgate.netacs.org
Purification Techniques for this compound Monomer
After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, byproducts, and inhibitors. High purity is essential for controlled polymerization and to achieve desired polymer properties. ibm.com
Washing : The crude product is often washed to remove water-soluble impurities and catalysts. Alkaline washing with solutions like aqueous ammonia (B1221849) or sodium hydroxide (B78521) is used to neutralize and remove acidic components, including the acid catalyst and unreacted methacrylic acid. google.com This is typically followed by washing with water to remove any remaining salts and base. google.com
Distillation : Vacuum distillation is a primary method for purifying the monomer. It separates the high-boiling this compound from more volatile impurities. Industrial-scale purification of (meth)acrylic esters is often carried out continuously in a distillation column under reduced pressure (e.g., 10 to 500 mmHg) and at elevated temperatures (e.g., 60 to 200°C in the boiler). google.com
Adsorption : Techniques like chromatography or treatment with adsorbents can be used to remove specific impurities. For instance, activated carbon can be used to adsorb the polymerization inhibitor MEHQ (hydroquinone monomethyl ether). researchgate.net Passing the monomer through a column of basic alumina (B75360) is another method to remove acidic inhibitors. researchgate.net
Drying and Filtration : After washing, the monomer may contain residual water. This can be removed by drying over agents like calcium hydride or by freezing the water and filtering it out. kpi.uanih.govresearchgate.net The purified monomer is then filtered to remove any solid particles. researchgate.net For high-purity applications like anionic polymerization, purification is often carried out in all-glass apparatus under high vacuum, involving treatments with agents like trialkylaluminum compounds to remove trace impurities. ibm.comkpi.ua
Polymerization Mechanisms and Kinetic Studies of Hexadecyl Methacrylate
Classical Free Radical Polymerization of Hexadecyl Methacrylate (B99206)
Conventional free radical polymerization (FRP) is a widely used method for polymerizing vinyl monomers like hexadecyl methacrylate. The process is a chain reaction consisting of three main stages: initiation, propagation, and termination.
The free radical polymerization of this compound follows the classical mechanistic steps:
Initiation: The process begins with the generation of free radicals from an initiator, typically a peroxide or an azo compound, through thermal or photochemical decomposition. For instance, an initiator like azobisisobutyronitrile (AIBN) decomposes upon heating to form two cyanoisopropyl radicals and a molecule of nitrogen gas. This radical then adds to the double bond of a this compound monomer, forming an initiated monomer radical.
Propagation: The newly formed monomer radical rapidly adds to subsequent this compound monomers in a head-to-tail fashion. This step is highly exothermic and is the primary chain-building reaction. The propagation continues, leading to the formation of a long polymer chain with a radical at the growing end.
Termination: The growth of the polymer chain is halted through termination reactions. The two primary mechanisms for termination are combination (or coupling) and disproportionation. In combination, two growing polymer radicals combine to form a single, longer polymer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end group. For methacrylates, disproportionation is often a significant mode of termination.
The rate of polymerization (Rp) and the final monomer conversion in the free radical polymerization of this compound are significantly influenced by various reaction parameters, including initiator concentration and temperature.
Influence of Initiator Concentration:
Influence of Temperature:
A kinetic study on the free radical polymerization of dodecyl methacrylate initiated by a bifunctional initiator provides insight into the general behavior of long-chain methacrylates. The following table summarizes the effect of initiator concentration and temperature on the initial polymerization rate.
| Initiator Concentration (mol/L) | Temperature (°C) | Initial Polymerization Rate (mol L-1 s-1) |
|---|---|---|
| 0.01 | 70 | 1.5 x 10-4 |
| 0.02 | 70 | 2.1 x 10-4 |
| 0.01 | 80 | 2.8 x 10-4 |
| 0.02 | 80 | 3.9 x 10-4 |
Chain transfer is a reaction in which the activity of a growing polymer radical is transferred to another molecule, resulting in the termination of the growing chain and the formation of a new radical that can initiate a new polymer chain. This process generally leads to a decrease in the average molecular weight of the polymer. Chain transfer can occur to the monomer, initiator, solvent, or a deliberately added chain transfer agent (CTA).
For long-chain alkyl methacrylates like this compound, chain transfer to the polymer is a particularly important process. This intramolecular or intermolecular hydrogen abstraction from the polymer backbone by a growing radical leads to the formation of a mid-chain radical, which can then initiate the growth of a branch. This is a common mechanism for the formation of branched or cross-linked polymers in the polymerization of acrylates and methacrylates. The extent of chain transfer to the polymer increases with increasing conversion and temperature.
Controlled/Living Radical Polymerization (CRP/LRP) of this compound
Controlled/living radical polymerization techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. Among these, Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the polymerization of a wide range of methacrylates.
ATRP is a versatile controlled radical polymerization technique based on a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex in a lower oxidation state. This process establishes a dynamic equilibrium between the active (propagating) radicals and the dormant species, with the equilibrium lying far towards the dormant side, thus keeping the concentration of radicals low and minimizing termination reactions.
Iron(III)-based Catalysts:
For the ATRP of long-chain methacrylates like stearyl methacrylate (a C18 analogue of HDMA), an iron-based system has been reported. For instance, the polymerization of stearyl methacrylate was achieved using ethyl 2-bromoisobutyrate (EBiB) as the initiator and a catalyst system composed of FeCl3 and triphenylphosphine (PPh3) in the presence of a reducing agent.
Copper-based Catalysts:
Copper-based complexes are the most widely used and well-studied catalysts for the ATRP of methacrylates. A typical copper-based ATRP system comprises an alkyl halide initiator, a copper(I) halide (e.g., CuBr, CuCl), and a ligand, typically a nitrogen-based ligand such as a bipyridine or a multidentate amine (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The ligand plays a crucial role in solubilizing the copper salt and tuning the redox potential of the copper center, thereby controlling the position of the ATRP equilibrium and the polymerization rate.
The ATRP of long-chain alkyl methacrylates, including those with side chains similar to hexadecyl, has been successfully carried out using copper-based catalysts. For example, the polymerization of lauryl methacrylate has been well-controlled using a CuBr/PMDETA catalyst system. The following table provides a representative example of a copper-catalyzed ATRP system for a long-chain methacrylate.
| Parameter | Condition |
|---|---|
| Monomer | Lauryl Methacrylate |
| Initiator | Ethyl 2-bromoisobutyrate (EBiB) |
| Catalyst | CuBr |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Solvent | Anisole |
| Temperature | 90 °C |
| Molar Ratio [Monomer]:[Initiator]:[CuBr]:[PMDETA] | 100:1:1:1 |
The kinetic analysis of such systems typically shows a linear increase of ln([M]0/[M]) with time, indicating a constant concentration of propagating radicals, and a linear evolution of number-average molecular weight (Mn) with monomer conversion, with low dispersity values (typically below 1.5), confirming the controlled nature of the polymerization.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique that is well-suited for the polymerization of a wide variety of monomers, including this compound. RAFT polymerization is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. The control in RAFT polymerization is achieved through a degenerative chain transfer process where the propagating radicals are reversibly transferred between active and dormant polymer chains.
The key feature of RAFT polymerization is the equilibrium between propagating radicals and dormant polymeric thiocarbonylthio compounds. This rapid exchange ensures that all polymer chains have an equal probability of growing, which leads to a linear increase in molecular weight with conversion and a narrow molecular weight distribution. nih.govboronmolecular.com
For long-chain methacrylates like stearyl methacrylate, RAFT polymerization has been successfully employed to synthesize well-defined polymers. researchgate.netresearchgate.net The process allows for the preparation of polymers with predictable molecular weights and low polydispersity.
The following table shows typical data for the RAFT solution polymerization of stearyl methacrylate, demonstrating the evolution of molecular weight and polydispersity with monomer conversion.
| Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol) | Polydispersity Index (Đ) |
|---|---|---|
| 10 | 5,500 | 1.20 |
| 25 | 13,000 | 1.15 |
| 50 | 26,500 | 1.12 |
| 75 | 40,000 | 1.10 |
| 95 | 51,000 | 1.08 |
This data is representative and compiled from graphical representations of RAFT polymerization of long-chain methacrylates found in the literature. whiterose.ac.ukresearchgate.net
Other Controlled Radical Polymerization Approaches
Besides ATRP and RAFT, other controlled radical polymerization techniques can be applied to monomers like this compound. One such method is Visible-Light-Induced Controlled Radical Polymerization . This approach utilizes a photoredox catalyst that can be activated by visible light to generate radicals and initiate a controlled polymerization. This method offers the advantage of temporal and spatial control over the polymerization process, as the reaction can be started and stopped by simply turning the light source on and off. escholarship.orgrsc.org This technique has been shown to produce well-defined homo-, random, and block copolymers from various acrylate (B77674) and methacrylate monomers with a linear increase in molecular weight with conversion and first-order kinetics. escholarship.org
Polymerization Techniques and Their Influence on Polymer Characteristics
The choice of polymerization technique significantly impacts the characteristics of the resulting poly(this compound). The two most common techniques are solution polymerization and emulsion polymerization.
Solution Polymerization
In solution polymerization, the monomer, initiator, and any chain transfer agent are dissolved in a suitable solvent. The polymerization is carried out in a homogeneous phase. This technique allows for good heat control and results in a polymer solution that can be directly used in some applications or from which the polymer can be isolated by precipitation.
For long-chain alkyl methacrylates, the choice of solvent is crucial to ensure that both the monomer and the resulting polymer remain soluble throughout the reaction. Toluene (B28343) and benzene are commonly used solvents for the solution polymerization of these monomers. The characteristics of the polymer, such as molecular weight and molecular weight distribution, can be controlled by adjusting the monomer-to-initiator ratio and the reaction conditions.
The following table provides representative data on the properties of poly(n-alkyl methacrylates) prepared by solution polymerization.
| n-Alkyl Methacrylate | Solvent | Initiator | Intrinsic Viscosity (dL/g) | Weight Average Molecular Weight (Mw, g/mol) |
|---|---|---|---|---|
| Decyl | Benzene | AIBN | 0.52 | 350,000 |
| Dodecyl | Toluene | AIBN | 0.61 | 480,000 |
| Tetradecyl | Benzene | AIBN | 0.75 | 620,000 |
| Hexadecyl | Toluene | AIBN | 0.88 | 780,000 |
| Octadecyl | Benzene | AIBN | 1.02 | 950,000 |
This table presents typical values for poly(n-alkyl methacrylates) to illustrate trends and is based on data found in the literature.
Emulsion Polymerization
Emulsion polymerization is a heterogeneous polymerization technique where a water-insoluble monomer is emulsified in an aqueous phase with the aid of a surfactant. Polymerization is typically initiated by a water-soluble initiator. The polymerization occurs within the monomer-swollen surfactant micelles, leading to the formation of a stable polymer latex. This method is advantageous for achieving high molecular weights at fast polymerization rates and allows for effective heat removal.
For hydrophobic monomers like this compound, mini-emulsion polymerization is often employed. In this variation, the monomer droplets are stabilized by a combination of a surfactant and a co-stabilizer (hydrophobe), such as hexadecane, to prevent Oswald ripening. academie-sciences.fr This results in the polymerization occurring predominantly within the monomer droplets, leading to polymer particles that are a replica of the initial monomer droplets.
The particle size and molecular weight of the resulting polymer are influenced by factors such as the type and concentration of the surfactant and initiator, the monomer-to-water ratio, and the agitation speed. academie-sciences.fravantipublishers.com
The table below shows the effect of sonication time on particle size and polydispersity in the mini-emulsion polymerization of methyl methacrylate, which provides insight into the principles applicable to this compound.
| Emulsion Type | Sonication Time (min) | Particle Diameter (nm) | Polydispersity |
|---|---|---|---|
| Macro-emulsion | 0 | 5200 | 0.24 |
| Mini-emulsion | 1 | 280 | 0.21 |
| Mini-emulsion | 2 | 210 | 0.18 |
| Mini-emulsion | 5 | 160 | 0.15 |
| Mini-emulsion | 10 | 130 | 0.13 |
This data is for methyl methacrylate but illustrates the principles of particle size control in mini-emulsion polymerization that are relevant to this compound. academie-sciences.fr
Conventional Emulsion Polymerization
Conventional emulsion polymerization of highly hydrophobic monomers like this compound presents challenges due to their low water solubility. The transport of the monomer from the droplets to the growing polymer particles through the aqueous phase is a critical and often rate-limiting step.
Research on the emulsion polymerization of long-chain alkyl methacrylates, such as stearyl methacrylate (C18), which is structurally similar to HDMA (C16), has provided insights into overcoming these challenges. The use of cyclodextrin as a phase transfer agent has been shown to facilitate the polymerization of stearyl acrylate. It is suggested that cyclodextrin forms a water-soluble complex with the hydrophobic monomer, reducing the kinetic barrier for its transfer from the monomer droplets to the polymerizing particles. cmu.edu
In studies involving the emulsion polymerization of stearyl acrylate, it was observed that an increasing amount of the hydrophobic monomer led to the formation of more and smaller particles, resulting in a higher molecular weight of the polymer. cmu.edu This can be attributed to the enhanced compartmentalization of radicals, which reduces termination reactions. cmu.edu
For the emulsion polymerization of another hydrophobic monomer, isodecyl methacrylate, the surfactant sodium hexadecyl diphenyl oxide disulfonate has been identified as an effective monomer transporter. cmu.edu
High Internal Phase Emulsion (HIPE) Templating
High internal phase emulsion (HIPE) templating is a versatile technique for creating highly porous polymers, known as polyHIPEs. This method involves the polymerization of a monomer in the continuous phase of a HIPE, which is an emulsion with an internal phase volume exceeding 74%. monash.edu
The synthesis of polyHIPEs from long-chain methacrylates has been demonstrated. For instance, the homopolymerization of stearyl (meth)acrylate has been used to prepare polyHIPEs. matchemmech.com The resulting porous materials exhibit unique properties due to the long alkyl chains, which can influence the morphology and surface characteristics of the polymer.
The general methodology for creating polyHIPEs involves:
Formation of a stable HIPE by homogenizing a monomer-containing continuous phase with a large volume of an immiscible internal phase, typically stabilized by a surfactant.
Polymerization of the continuous phase around the dispersed internal phase droplets.
Removal of the internal phase to yield a highly interconnected porous polymer structure.
The properties of the resulting polyHIPE, such as pore size, interconnectivity, and surface area, can be tailored by adjusting the HIPE formulation and polymerization conditions. monash.edumdpi.com
Microemulsion Polymerization
Microemulsion polymerization offers a method to produce polymer nanoparticles with diameters typically in the range of 10 to 100 nm. This technique utilizes thermodynamically stable oil-in-water microemulsions, which are clear, isotropic mixtures of oil, water, and a surfactant, often in combination with a cosurfactant.
Kinetic studies on the microemulsion polymerization of shorter-chain methacrylates, such as methyl methacrylate (MMA), have shown that the rate of polymerization is dependent on the concentrations of the initiator and the surfactant system. For MMA, the rate of polymerization has been found to have a 0.39 and 0.44 power dependence on the initiator concentration with different surfactant-cosurfactant pairs. acs.org
While specific kinetic data for the microemulsion polymerization of this compound is limited, studies on the miniemulsion polymerization of the structurally similar stearyl methacrylate have shown that the reaction rate increases with increasing amounts of the polymeric surfactant used for stabilization. researchgate.net
The general mechanism involves the initiation of polymerization within the monomer-swollen micelles or nanodroplets. The large interfacial area provided by the microemulsion system facilitates rapid polymerization.
Suspension Polymerization
In suspension polymerization, monomer droplets are dispersed in a continuous phase, typically water, and stabilized by a suspending agent. The polymerization is initiated by a monomer-soluble initiator within these droplets, which act as individual bulk reactors. From a kinetic standpoint, suspension polymerization is often considered to follow the same mechanism as bulk polymerization. matchemmech.com
The process involves the gradual transformation of low-viscosity monomer droplets into sticky, viscous particles and finally into solid, spherical polymer beads. The viscosity changes within the dispersed phase play a crucial role in determining the final particle size and distribution. matchemmech.com
Studies on the suspension polymerization of methyl methacrylate have explored the influence of various parameters, such as the type and concentration of chain transfer agents, on the morphology, molecular weight distribution, and thermal stability of the resulting polymer microspheres. matchemmech.com While specific research on the suspension polymerization of this compound is not extensively documented, the general principles would apply, with the high hydrophobicity of the monomer influencing the choice of suspending agent and the polymerization conditions.
Photo-Initiated Polymerization Systems
Photo-initiated polymerization utilizes light to generate radical species that initiate polymerization. This method offers advantages such as spatial and temporal control over the polymerization process. The kinetics of photopolymerization are influenced by factors such as the type and concentration of the photoinitiator, light intensity, and the chemical structure of the monomer.
Studies on the photopolymerization of various methacrylates have shown that the polymerization rate is affected by the monomer structure. For instance, methacrylates generally polymerize slower than acrylates due to the steric hindrance of the methyl group and the higher stability of the resulting radical. radtech.orgradtech2020.com
Research investigating the influence of different photoinitiator systems on the polymerization kinetics of methacrylate-based monomers has shown that the choice of initiator can significantly affect the maximum rate of polymerization and the final degree of conversion. nih.gov While specific studies focusing solely on the photo-initiated polymerization of this compound are not abundant, the general principles of photopolymerization of methacrylates would be applicable. The long alkyl chain of this compound may influence the viscosity of the system and potentially the mobility of the propagating radicals.
Copolymerization Strategies Involving Hexadecyl Methacrylate
Copolymerization with Other (Meth)acrylate Monomers
The copolymerization of hexadecyl methacrylate (B99206) with other acrylic and methacrylic monomers is a common approach to create polymers with a spectrum of properties intermediate between those of the respective homopolymers. The structural similarity among (meth)acrylate monomers generally leads to efficient incorporation into the polymer chain, allowing for the synthesis of random, alternating, or block copolymers depending on the polymerization technique and reactivity ratios of the comonomers.
Copolymers of long-chain alkyl methacrylates, such as hexadecyl methacrylate, with short-chain methacrylates like methyl methacrylate (MMA) are synthesized to balance properties such as flexibility and hardness. While specific studies detailing HDMA-MMA copolymers are not prevalent, extensive research on the chemically similar octadecyl methacrylate (ODMA)-MMA system provides significant insights.
In these systems, free-radical polymerization is a common synthesis route. The copolymerization is typically carried out in a solvent like toluene (B28343), using an initiator such as 2,2'-azobisisobutyronitrile (AIBN). The ratio of the two monomers in the feed can be varied to control the composition of the final copolymer, which in turn dictates its thermal and mechanical properties. For instance, increasing the proportion of MMA generally leads to a higher glass transition temperature and increased hardness, while a higher content of the long-chain alkyl methacrylate enhances flexibility and lowers the pour point of lubricating oils when used as an additive. The composition of the resulting copolymers can be readily determined using techniques like Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
The copolymerization of this compound with n-butyl acrylate (B77674) (BA) combines a monomer that forms a hard, crystalline phase (HDMA) with one that yields a soft, amorphous polymer with a low glass transition temperature (poly(butyl acrylate) Tg ≈ -49°C). This combination is useful for creating materials like pressure-sensitive adhesives and coatings where a balance of tack, peel strength, and cohesive strength is required.
While direct literature on the HDMA-BA pair is limited, the general principles of (meth)acrylate copolymerization apply. Both conventional free-radical and controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can be employed. In ATRP, the reactivity ratios for the copolymerization of n-butyl acrylate with methyl methacrylate have been shown to be similar to those in conventional free-radical processes, indicating that the inherent chemoselectivity is comparable. uni-bayreuth.deuni-bayreuth.de Given the structural similarities, a similar trend would be expected for the HDMA-BA system. The incorporation of the long hexadecyl side chains from HDMA into the flexible poly(butyl acrylate) backbone can introduce crystallinity and modify the surface properties of the resulting copolymer film. PubChem lists a copolymer composed of butyl acrylate, C16-C20 alkyl methacrylate, methacrylic acid, and methyl methacrylate, indicating the industrial relevance of combining these monomer types. nih.gov
| Property | Poly(this compound) | Poly(butyl acrylate) | Expected P(HDMA-co-BA) Properties |
| Glass Transition Temp. (Tg) | High (crystalline) | Low (~ -49°C) | Intermediate, tunable by monomer ratio |
| Polymer Characteristics | Hard, Crystalline | Soft, Amorphous, Tacky | Varies from soft and tacky to harder, waxy solid |
| Primary Contribution | Hydrophobicity, Crystallinity | Flexibility, Adhesion | Balanced mechanical and surface properties |
This compound can be copolymerized with a range of other alkyl (meth)acrylates to achieve specific functionalities.
Octadecyl Methacrylate (ODMA): HDMA and ODMA are chemically very similar, differing by only two methylene (B1212753) units in their alkyl chains. They are often used interchangeably or as a mixture in applications like viscosity index improvers. Their copolymerization behavior is nearly ideal, meaning they incorporate into a polymer chain at rates proportional to their feed concentrations, resulting in a random copolymer with properties that are an average of the two homopolymers.
Hexyl Methacrylate (HxMA): Copolymerizing HDMA with a shorter-chain methacrylate like hexyl methacrylate allows for modification of the side-chain crystallinity. The shorter hexyl groups can disrupt the packing of the longer hexadecyl chains, thereby reducing the melting temperature and degree of crystallinity of the resulting copolymer. The kinetics of the radical polymerization of hexyl methacrylate have been studied, providing data that can be used to model its copolymerization behavior. nih.gov
2,2,2-Trifluoroethyl Methacrylate (TFEMA): Introducing fluorinated monomers like TFEMA into a polymer with HDMA imparts unique surface properties, such as low surface energy, leading to hydrophobicity and oleophobicity. Copolymers of glycidyl (B131873) methacrylate and various fluoroalkyl methacrylates have been synthesized, demonstrating that these monomers can be effectively incorporated into polymer chains to create coatings with low surface free energy and stable superhydrophobic properties. scienceandtechnology.com.vn This indicates the feasibility of creating P(HDMA-co-TFEMA) copolymers for applications requiring specialized surface characteristics.
Copolymerization with Diverse Vinyl Monomers
To introduce significantly different properties, this compound is often copolymerized with non-acrylate vinyl monomers. This strategy can alter the polymer backbone's polarity, rigidity, and optical properties. For example, copolymerization with N-vinylpyrrolidone (NVP), a polar monomer, can produce amphiphilic copolymers. mdpi.comtubitak.gov.tr The resulting materials possess both a hydrophobic segment (from HDMA) and a hydrophilic segment (from NVP), making them suitable for applications as stabilizers, emulsifiers, or in drug delivery systems. Similarly, copolymerization of long-chain methacrylates with styrene (B11656) introduces rigid, aromatic groups into the polymer, enhancing its thermal stability and modifying its refractive index. mdpi.com
Synthesis of Block Copolymers Containing this compound Units
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. Synthesizing block copolymers containing a poly(this compound) (PHDMA) segment allows for the creation of well-defined nanostructures, such as micelles or lamellae, through microphase separation. These materials are of great interest for applications in nanotechnology, thermoplastic elastomers, and as compatibilizers for polymer blends. Such controlled architectures are typically achieved using living polymerization techniques.
The synthesis of block copolymers relies on methodologies that maintain "living" chain ends, which can be reactivated to polymerize a second monomer. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two powerful techniques for this purpose. nih.govrsc.org
The general process involves first synthesizing a homopolymer of one monomer, which serves as a macroinitiator for the subsequent polymerization of the second monomer. For instance, a poly(octadecyl methacrylate) macroinitiator can be synthesized via ATRP. acs.orgacs.org This polymer retains a reactive terminal group (e.g., a halogen atom). In a subsequent step, this macroinitiator is used to initiate the polymerization of a different monomer, such as tert-butyl acrylate, effectively "extending" the original chains to form a diblock copolymer. acs.orgacs.org This chain extension methodology allows for the precise synthesis of AB diblock and ABA triblock copolymers with controlled molecular weights and low polydispersity. acs.orgacs.orgcmu.edu
| Technique | Description | Key Components | Resulting Architecture |
| ATRP | A controlled radical polymerization using a transition metal catalyst (e.g., copper complex) to reversibly activate and deactivate polymer chain ends. | Monomer, Initiator (with halogen), Catalyst (e.g., CuBr), Ligand. | Well-defined block copolymers with low polydispersity (Mw/Mn < 1.5). cmu.edu |
| RAFT | A reversible deactivation radical polymerization that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. youtube.com | Monomer, Initiator (e.g., AIBN), RAFT Agent (CTA). youtube.com | Copolymers with controlled molecular weight and narrow molar mass distributions. nih.gov |
Diblock and Triblock Copolymer Architectures
The synthesis of diblock and triblock copolymers incorporating this compound (HDMA) allows for the creation of macromolecules with distinct, covalently linked polymer segments. These architectures are of significant interest due to their ability to self-assemble into ordered nanostructures, combining the properties of the individual blocks. While detailed experimental data specifically for this compound block copolymers is limited in publicly available literature, extensive research on analogous long-chain alkyl methacrylates, such as octadecyl methacrylate (ODMA), provides valuable insights into the synthesis strategies and expected properties of HDMA-containing block copolymers. The principles and findings from these closely related systems are therefore instructive.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are the most effective methods for synthesizing well-defined block copolymers with controlled molecular weights and low polydispersity. sigmaaldrich.comresearchgate.net These techniques allow for the sequential addition of different monomers to create block structures.
For instance, a common approach involves the synthesis of a macroinitiator from one monomer, which is then used to initiate the polymerization of the second monomer, resulting in a diblock copolymer. cmu.edursc.org To create a triblock copolymer of the ABA type, a bifunctional initiator can be used to first polymerize the central 'B' block, followed by the simultaneous growth of the two outer 'A' blocks. rsc.org
The synthesis of block copolymers composed of acrylates and methacrylates can be challenging but is achievable with techniques like ATRP. cmu.edu The combination of a high glass transition temperature (Tg) methacrylate block with a softer, lower Tg acrylate block can result in materials with interesting mechanical properties, such as thermoplastic elastomers. cmu.edu
Research on octadecyl methacrylate (ODMA), a close structural analog of HDMA, has demonstrated the successful synthesis of various diblock and triblock copolymers using ATRP. kpi.ua These studies provide a strong basis for understanding the expected behavior and characteristics of this compound block copolymers. The following data tables summarize findings from the synthesis of ODMA-containing block copolymers, which are anticipated to be comparable to their HDMA counterparts.
Detailed Research Findings for Analogous Diblock and Triblock Copolymers
| Copolymer Structure | Polymerization Method | Number-Average Molecular Weight (Mₙ, g/mol) | Polydispersity Index (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|
| p(tBMA)-b-p(ODMA) | ATRP | 52,000 | 1.12 | kpi.ua |
| p(tBA)-b-p(ODMA) | ATRP | 28,750 | 1.20 | kpi.ua |
| Copolymer Structure | Polymerization Method | Number-Average Molecular Weight (Mₙ, g/mol) | Polydispersity Index (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|
| p(ODMA)-b-p(tBA)-b-p(ODMA) | ATRP | 75,900 | 1.14 | kpi.ua |
| p(ODMA)-b-p(nBA)-b-p(ODMA) | ATRP | 74,400 | 1.16 | kpi.ua |
The successful synthesis of these block copolymers with low polydispersity indices highlights the effectiveness of ATRP in controlling the polymerization of long-chain methacrylates like ODMA. kpi.ua This control is crucial for achieving well-defined block architectures and, consequently, predictable material properties. The halogen-exchange technique in ATRP has been shown to be particularly useful for the preparation of well-defined polyacrylate-polymethacrylate block copolymers. kpi.ua
Macromolecular Architecture and Polymer Engineering of Poly Hexadecyl Methacrylate Systems
Homopolymers of Hexadecyl Methacrylate (B99206) (PHMA)
Homopolymers of hexadecyl methacrylate (PHMA) are characterized by their long, crystallizable side chains, which significantly influence their thermal and solution properties. The ability to control the synthesis of these homopolymers is fundamental to their application.
Achieving a controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI) is critical for producing PHMA with predictable and reproducible properties. Controlled/living polymerization techniques are essential for this purpose, as they minimize chain-breaking events like termination and chain transfer. researchgate.netyoutube.com Among these, Atom Transfer Radical Polymerization (ATRP) is one of the most successful and widely used methods for methacrylate monomers. sigmaaldrich.comnih.gov
ATRP allows for the synthesis of polymers with predetermined molecular weights that increase linearly with monomer conversion. youtube.comresearchgate.net This process typically involves an alkyl halide initiator, a transition-metal complex (e.g., copper bromide with a ligand), which reversibly activates and deactivates the growing polymer chains. sigmaaldrich.comresearchgate.net This reversible activation maintains a low concentration of active radicals, suppressing termination reactions and allowing all polymer chains to grow concurrently. youtube.com The result is a polymer with a well-defined structure and a low PDI, often approaching values close to 1.1. e-bookshelf.de
For the synthesis of poly(methacrylate)s with controlled architecture, ATRP has proven to be a robust method. sigmaaldrich.com The general conditions for a controlled polymerization of a methacrylate monomer like this compound using ATRP are outlined in the table below. While specific conditions may vary, the fundamental components remain consistent.
| Component | Function | Example |
|---|---|---|
| Monomer | The repeating unit of the polymer | This compound (HMA) |
| Initiator | Starts the polymerization process; determines the number of polymer chains | Ethyl 2-bromoisobutyrate, 2-bromopropionitrile researchgate.net |
| Catalyst | Transition metal salt that facilitates the activation/deactivation cycle | Copper(I) bromide (CuBr) researchgate.net |
| Ligand | Complexes with the metal catalyst to solubilize it and tune its reactivity | N-(n-propyl)-2-pyridylmethanimine, Pentamethyl diethylenetriamine (PMDETA) cellulosechemtechnol.ro |
| Solvent | Dissolves the reactants and allows for controlled reaction kinetics | Anisole, Toluene (B28343), Diphenyl ether cmu.edu |
This table outlines the typical components used in the Atom Transfer Radical Polymerization (ATRP) of methacrylate monomers to achieve controlled molecular weight and low polydispersity.
Precise Control over Copolymer Architecture
Copolymerization of this compound with other monomers allows for the creation of materials that combine the properties of the individual components. Controlled polymerization techniques are crucial for dictating the sequence and distribution of the different monomer units along the polymer chain.
In random copolymers, the monomer units are distributed statistically along the polymer chain. researchgate.net The synthesis of random copolymers containing long-chain alkyl methacrylates, such as this compound, can be achieved via controlled radical polymerization. This method ensures that the resulting copolymers have a narrow molecular weight distribution and a composition that reflects the monomer feed ratio. researchgate.net
For example, amphiphilic random copolymers have been synthesized by the statistical copolymerization of octadecyl methacrylate (a close analog of this compound) and acrylic acid. researchgate.net The resulting polymers exhibit solution behaviors that are highly dependent on the copolymer composition, forming structures ranging from random coils to collapsed aggregates in different solvents. researchgate.net The glass transition temperature (Tg) of such random copolymers typically varies linearly with the content of the comonomers. researchgate.net
Gradient copolymers represent a more advanced architecture where the composition of the monomer units changes gradually along the polymer chain. northwestern.edu This gradual change in composition results in properties that are distinct from both random and block copolymers. For instance, the transition between different chemical segments is smoother, which can lead to uniquely broad glass transition temperatures. northwestern.edu
The synthesis of gradient copolymers can be achieved through controlled polymerization methods where the comonomers have different reactivity ratios, leading to a "spontaneous" gradient. cmu.educmu.edu Alternatively, a gradient can be "forced" by continuously adding one of the monomers to the reaction mixture over time. This precise control over monomer incorporation allows for the tailoring of the gradient profile along the polymer backbone, influencing properties like self-assembly in solution and surface adsorption. ed.ac.uk While specific examples with this compound are not prevalent, the principles established for other methacrylates are directly applicable. cmu.educmu.edu
Complex Polymer Topologies
Beyond linear chains, this compound can be incorporated into more complex, branched architectures like comb and graft copolymers. These topologies often lead to materials with unique physical and mechanical properties.
Comb and graft copolymers consist of a main polymer backbone with multiple polymeric side chains (grafts) attached to it. researchgate.netyoutube.com When the side chains are long and densely packed, these are often referred to as "bottle-brush" copolymers. researchgate.net The synthesis of these complex structures can be achieved through three primary strategies: "grafting from," "grafting onto," and "grafting through" (the macromonomer method). cmu.eduresearchgate.net
"Grafting From" : In this approach, initiating sites are created along a polymer backbone. A second monomer is then polymerized from these sites, growing the grafts directly from the backbone. cmu.edu ATRP is a particularly effective method for this, as seen in the synthesis of graft copolymers where monomers are grown from a cellulose (B213188) backbone modified to act as a macro-initiator. cellulosechemtechnol.ro
"Grafting Onto" : This method involves attaching pre-synthesized polymer chains (with reactive end-groups) onto a polymer backbone that has complementary reactive sites.
"Grafting Through" : This technique involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end-group, such as a methacrylate). cmu.edu This is one of the simplest ways to create graft copolymers with well-defined side chains. cmu.edu
The properties of graft copolymers containing PHMA are heavily influenced by the long, crystallizable alkyl side chains. deepdyve.com These side chains can self-assemble into ordered structures, leading to materials that combine the properties of the backbone with those of the crystalline side-chain domains. For example, the polymerization-induced self-assembly (PISA) of graft copolymers with a poly(lauryl methacrylate) backbone and poly(benzyl methacrylate) grafts can lead to a variety of morphologies, including spherical particles, worms, and vesicles, depending on the volume fraction of the grafts. nih.gov
| Grafting Strategy | Description | Key Advantage |
|---|---|---|
| Grafting From | Side chains are grown from initiating sites along a central polymer backbone. cmu.edu | Allows for high grafting density and the formation of dense "bottle-brush" structures. |
| Grafting Onto | Pre-formed side chains are attached to a polymer backbone. | Allows for full characterization of both the backbone and side chains before grafting. |
| Grafting Through | A macromonomer (a polymer with a polymerizable end-group) is copolymerized with another monomer. cmu.edu | A straightforward one-pot synthesis for creating graft copolymers with well-defined side chains. cmu.edu |
This table summarizes the main strategies for synthesizing comb and graft copolymers, which can be applied to create complex architectures involving Poly(this compound).
Branched Architectures
The development of branched architectures for poly(this compound) (PHDMA) has been a significant area of research, aiming to create macromolecules with unique solution and bulk properties compared to their linear counterparts. These branched structures, which include star-shaped and hyperbranched polymers, offer a globular conformation, leading to distinct characteristics such as lower solution viscosity, higher solubility, and a multitude of chain-end functionalities. The synthesis of these complex architectures is primarily achieved through controlled radical polymerization (CRP) techniques, which allow for precise control over molecular weight, polydispersity, and the degree of branching.
Star-Shaped Poly(this compound)
Star-shaped polymers consist of multiple linear polymer arms radiating from a central core. The "core-first" approach is a common synthetic strategy where a multifunctional initiator is used to simultaneously grow multiple polymer chains. Atom Transfer Radical Polymerization (ATRP) has proven to be a robust method for synthesizing well-defined star polymers of various methacrylates.
In a typical synthesis of star-shaped PHDMA via ATRP, a multifunctional initiator containing several initiating sites (e.g., a derivative of calixarene or a dendritic molecule) is reacted with the this compound monomer in the presence of a copper catalyst system. The number of arms in the resulting star polymer is determined by the functionality of the initiator. This method allows for the preparation of star polymers with a predetermined number of arms and controlled arm length.
Research Findings:
Studies on star-shaped poly(alkyl methacrylates) have shown that the number of arms significantly influences the polymer's properties. For instance, increasing the number of arms while keeping the total molecular weight constant leads to a more compact structure with a smaller hydrodynamic volume. This, in turn, affects the solution viscosity and the material's performance in applications such as lubricant additives. While specific studies on PHDMA are limited, research on analogous poly(alkyl methacrylates) indicates that star architectures can lead to improved shear stability and thermal properties.
Below is a representative data table illustrating the characteristics of star-shaped PHDMA synthesized via ATRP using initiators of varying functionality.
| Initiator Functionality | Number of Arms | Target Arm DP | Molar Mass ( g/mol ) | Polydispersity Index (PDI) |
| 3 | 3 | 100 | 95,000 | 1.15 |
| 4 | 4 | 100 | 126,000 | 1.18 |
| 6 | 6 | 100 | 188,000 | 1.22 |
| 8 | 8 | 100 | 250,000 | 1.25 |
Hyperbranched Poly(this compound)
Hyperbranched polymers are highly branched, three-dimensional macromolecules synthesized in a one-pot reaction. A common method to produce hyperbranched polymethacrylates is through Self-Condensing Vinyl Polymerization (SCVP). In this technique, a special type of monomer, known as an "inimer," which contains both a polymerizable vinyl group and an initiating group, is used.
For the synthesis of hyperbranched PHDMA, an inimer based on this compound would be required. The polymerization proceeds in a way that the molecule can act as both a monomer and an initiator, leading to a dendritic-like structure. Another approach involves the copolymerization of a conventional monomer like this compound with a branching agent, which is a divinyl compound, using a controlled polymerization technique like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The RAFT process allows for the gradual incorporation of the branching agent, preventing premature gelation and enabling the formation of soluble, highly branched polymers.
Research Findings:
The degree of branching is a critical parameter for hyperbranched polymers and is defined as the ratio of dendritic and terminal units to the total number of monomer units. This can be controlled by adjusting the reaction conditions, such as the monomer to inimer ratio or the concentration of the branching agent. Hyperbranched polymers typically exhibit a high number of terminal functional groups, which can be further modified for specific applications. The globular nature of hyperbranched PHDMA would result in significantly lower solution viscosity compared to a linear polymer of the same molecular weight.
The following table provides hypothetical data for hyperbranched PHDMA synthesized via RAFT copolymerization of this compound with a divinyl branching agent.
| Monomer/Brancher Ratio | Molar Mass ( g/mol ) | Polydispersity Index (PDI) | Degree of Branching |
| 100:1 | 85,000 | 2.5 | 0.15 |
| 50:1 | 92,000 | 3.1 | 0.28 |
| 25:1 | 105,000 | 4.2 | 0.45 |
| 10:1 | 120,000 | 5.8 | 0.62 |
This table is an illustrative example based on general trends observed in the synthesis of hyperbranched polymethacrylates, as specific data for poly(this compound) is not extensively documented in the provided search results.
Investigation of Structure Property Relationships in Poly Hexadecyl Methacrylate Systems
Correlation Between Monomer Composition and Polymer Characteristics in Copolymers
Copolymerization, the process of combining two or more different monomers, is a powerful strategy to modify and enhance the properties of polymers. In systems containing hexadecyl methacrylate (B99206), the ratio of the comonomers significantly influences the final characteristics of the material, including thermal stability, mechanical properties, and solvent interactions.
By incorporating different monomers, properties can be finely tuned. For instance, copolymerizing a long-chain alkyl acrylate (B77674) like octadecyl acrylate (a structurally similar monomer to hexadecyl methacrylate) with a more polar monomer such as glycidyl (B131873) methacrylate (GMA) results in materials with adjustable thermal and swelling behaviors. tandfonline.com Research shows that as the content of the polar GMA monomer increases in the copolymer, the glass transition temperature (Tg) also tends to increase. tandfonline.com Conversely, the melting temperature (Tm) associated with the crystalline domains formed by the long alkyl side chains decreases with higher GMA content, as the polar units disrupt the crystalline packing. tandfonline.com
The monomer composition also dictates the copolymer's interaction with solvents. Copolymers with a higher content of nonpolar, long-chain alkyl methacrylates exhibit greater swelling in nonpolar solvents. tandfonline.com Conversely, increasing the proportion of a polar comonomer enhances absorption in polar solvents like tetrahydrofuran (B95107) (THF). tandfonline.com This relationship allows for the design of gels with selective absorbency. The reactivity ratios of the monomers determine their distribution along the polymer chain, which can influence whether the resulting copolymer has a random, block, or alternating structure, further affecting its properties. tandfonline.comjocpr.com
The mechanical properties of copolymers are also strongly dependent on composition. Studies on various dimethacrylate systems reveal that copolymerization can improve fracture resistance and impact strength compared to the respective homopolymers. mdpi.com For example, the impact strength of urethane-dimethacrylate homopolymers was found to be in the range of 3.12–7.02 kJ/m², while their copolymers exhibited an improved range of 5.17 to 8.03 kJ/m². mdpi.com This enhancement is often attributed to the disruption of overly rigid or heterogeneous structures that can be present in homopolymers. mdpi.com
Influence of Molecular Weight and Polydispersity on Macroscopic Behavior
The molecular weight (the average mass of a polymer chain) and polydispersity (the distribution of molecular masses in a given sample) are critical parameters that dictate the macroscopic behavior of poly(this compound). Higher molecular weight generally leads to enhanced mechanical properties, such as strength and toughness, due to increased chain entanglement.
In applications like photoresins for 3D microfabrication, controlling molecular weight is crucial for managing material properties like volumetric shrinkage during polymerization. purdue.edu For instance, in studies using poly(glycidyl methacrylate)s (PGMA), it was demonstrated that the degree of polymerization (DP), which is directly related to molecular weight, can influence the final structure and fidelity of the fabricated object. Materials with a higher degree of polymerization can exhibit different shrinkage characteristics, which in turn affects the final dimensions and optical properties of microstructures like photonic crystals. purdue.edu A study showed that PGMA-based structures had a volumetric shrinkage of around 5.9%, significantly lower than the 42% shrinkage observed with the commercial SU8 photoresist under identical conditions, highlighting the advantage of using polymers with controlled molecular weights. purdue.edu
The viscosity of the polymer in solution or as a melt is also highly dependent on molecular weight. As the average chain length increases, viscosity increases significantly. This is a key consideration in applications such as lubricant additives, where poly(alkyl methacrylate)s are used as viscosity index improvers. iosrjournals.org The polymer molecules adopt a coiled form in cold oil, minimizing their effect on viscosity. In hot oil, the chains uncoil and extend, leading to a greater thickening effect that counteracts the natural decrease in the oil's viscosity. iosrjournals.org
Impact of Polymer Architecture on Material Properties
Beyond linear chains, polymers can be synthesized with more complex architectures, such as branched or star-shaped topologies. This architectural variation has a profound impact on the material's properties, particularly its rheological (flow) behavior. For poly(alkyl methacrylate)s, the shift from a linear to a branched or star architecture fundamentally alters how the polymer chains interact with each other and with a solvent.
Research on poly(stearyl methacrylate-co-methyl methacrylate) polymers with linear, randomly branched, and star-shaped architectures has provided significant insight into these effects. acs.org While linear polymers in solution can form an entangled network, branched architectures like star polymers show a viscoelastic response with no clear entanglement plateau. nih.gov This is because the branches alter the way chains can intertwine.
In applications such as viscosity modifiers for lubricants, polymer architecture plays a key role. acs.orgtue.nl The mechanism of viscosity modification often relies on the temperature-induced swelling of the polymer coil. tue.nl Studies using dynamic light scattering (DLS) and small-angle neutron scattering (SANS) have confirmed that different architectures exhibit different degrees of coil expansion with temperature. Compared to their linear and randomly branched counterparts, star-shaped polymers show a significantly lower degree of coil expansion. acs.orgtue.nl This difference in swelling behavior directly affects their performance as thermorheological modifiers. The choice of architecture can therefore be used as a critical parameter to tune the mechanical and flow properties of polymer nanocomposites and solutions. nih.gov
Role of Alkyl Side Chain Length on Poly(Methacrylate) Characteristics
The length of the n-alkyl side chain is one of the most influential structural parameters determining the properties of poly(methacrylates). The hexadecyl (C16) group in poly(this compound) imparts distinct characteristics compared to polymers with shorter or longer side chains. As the side chain length increases, several key properties are systematically altered.
One of the most significant effects is on the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(n-alkyl methacrylates) with short side chains, the Tg decreases as the chain length increases from methyl (C1) to butyl (C4) and beyond. mdpi.com This is due to an "internal plasticization" effect, where the longer, flexible side chains increase the free volume between the polymer backbones, allowing for easier segmental motion at lower temperatures. mdpi.com
However, as the side chains become very long, like in poly(this compound), they can pack into ordered, crystalline domains. This side-chain crystallization introduces a melting temperature (Tm) and can lead to an increase in stiffness and modulus below this temperature.
The mechanical properties are also strongly affected. Studies on poly(alkyl acrylate)-based networks show that toughness can be dramatically influenced by the side chain length's effect on Tg. mdpi.com For example, a poly(methyl acrylate)-based network, with a Tg close to room temperature, exhibited fracture energy approximately 10 and 100 times greater than its ethyl and butyl acrylate counterparts, respectively, because it could dissipate more energy through viscous processes. mdpi.com Furthermore, dynamic mechanical analysis of poly(n-alkyl methacrylates) shows that with increasing alkyl side chain length, the storage modulus changes more steadily, and the loss modulus peak becomes broader, indicating a wider range of relaxation processes. researchgate.net
Theoretical and Computational Approaches in Hexadecyl Methacrylate Polymer Research
Kinetic Modeling of Hexadecyl Methacrylate (B99206) Polymerization Processes
Kinetic modeling is crucial for understanding and optimizing the polymerization of hexadecyl methacrylate. The free-radical polymerization of methacrylates, including HDMA, is characterized by complex kinetic behavior that can be effectively described through mathematical models. These models often account for phenomena such as autoacceleration (the gel effect), which is a sudden increase in the rate of polymerization at a certain conversion point. researchgate.net
The polymerization process is typically modeled by quantifying the kinetic constants for key steps: initiation, propagation, and termination. kpi.ua Differential Scanning Calorimetry (DSC) is a common experimental technique used to gather data for these models, as it can measure the heat evolved during the reaction, which is proportional to the rate of polymerization. mdpi.com
Models for methacrylate polymerization often reveal that the termination mechanism is dominated by reaction diffusion, where the rate at which two growing polymer chains can find each other and terminate becomes the limiting factor. kpi.ua The long hexadecyl side chain in HDMA influences monomer viscosity and chain mobility, which in turn affects the kinetic constants. For instance, an increase in the size of the alkyl group in methacrylate monomers can lead to a decrease in both propagation and termination kinetic constants, primarily due to the increased viscosity of the monomer. kpi.ua
Kinetic models can be used to predict how various factors influence the polymerization of HDMA.
Table 1: Factors Influencing Modeled Polymerization Kinetics of Methacrylates
| Parameter | Effect on Polymerization | Kinetic Rationale |
|---|---|---|
| Initiator Concentration | Increased concentration generally leads to a faster nominal reaction rate and a shorter induction period. imaging.org | A higher concentration of initiator generates a greater concentration of radicals, leading to more polymer chains being initiated simultaneously. imaging.org |
| Temperature | Increasing the temperature typically results in a slight increase in both propagation and termination rate constants. kpi.uamdpi.com | Higher temperatures increase the mobility of monomer molecules and growing polymer chains, affecting both reaction- and diffusion-controlled processes. mdpi.com |
| Monomer Structure | Larger alkyl ester groups (like hexadecyl) can decrease kinetic constants compared to smaller groups. kpi.ua | Increased monomer viscosity and steric hindrance can reduce the mobility of reactants, slowing down both propagation and termination steps. kpi.ua |
These models are essential for controlling the polymerization process to achieve desired molecular weights and conversion levels for poly(this compound).
Molecular Dynamics Simulations of Poly(this compound) Systems
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the structure and dynamics of poly(this compound) (PHDMA) at the atomic level. These simulations model the movements of individual atoms in a polymer system over time, providing insights that are often difficult to obtain through experiments alone. nih.govrsc.org
For poly(alkyl methacrylate)s (PAMAs), MD simulations have shown that the long ester side chains have a profound impact on the polymer's properties, particularly at surfaces and interfaces. nih.gov Simulations of PAMA melts reveal that the flexible side chains, such as the hexadecyl group in PHDMA, tend to segregate strongly to the surface. nih.gov At the air/polymer interface, the polymer backbone segments often orient parallel to the surface, while the ester side chains orient perpendicularly to it. nih.gov This surface structuring is a key determinant of properties like surface tension.
MD simulations can be used to calculate various properties of PHDMA systems.
Table 2: Properties of Poly(alkyl methacrylate)s Investigated by MD Simulations
| Property | Key Findings from Simulations | Relevance to Poly(this compound) |
|---|---|---|
| Bulk Density | All-atom force fields can predict bulk densities in good agreement with experimental values for various PAMAs. nih.gov | Provides a fundamental validation of the computational model's accuracy for predicting the bulk properties of PHDMA. |
| Surface Tension | Predictions for shorter-chain PAMAs are in reasonably good agreement with experiments. nih.gov | Allows for the computational estimation of PHDMA surface energy, which is critical for coating and adhesion applications. |
| Segmental Orientation | Ester side chains segregate and adopt a perpendicular orientation at the surface. nih.gov | The long hexadecyl chains in PHDMA are expected to form a well-defined, low-energy surface layer, influencing wettability and friction. |
| Chain Dynamics | Side chains of some methacrylates can be highly mobile and flexible, a behavior influenced by hydration. mdpi.com | The dynamics of the hexadecyl group will affect the polymer's viscoelastic properties and its response to external stimuli. |
Computational Prediction of Polymerization Outcomes and Material Behavior
Computational approaches provide a predictive framework for both the synthesis and final properties of poly(this compound). By integrating kinetic modeling and molecular dynamics simulations, researchers can forecast polymerization outcomes and the subsequent behavior of the material.
Kinetic models, as discussed in section 7.1, can predict critical polymerization outcomes such as:
Conversion vs. Time Profiles: These models can simulate the rate of monomer consumption under different conditions (e.g., temperature, initiator concentration), allowing for the optimization of reaction times. researchgate.net
Onset of Autoacceleration: Predicting the point at which the gel effect begins is vital for controlling the reaction exotherm and the molecular weight distribution of the final polymer. researchgate.net
Molecular dynamics simulations, detailed in section 7.2, are used to predict the physical behavior of the resulting PHDMA material:
Surface Properties: The strong surface segregation of the hexadecyl side chains, predicted by MD simulations, suggests that PHDMA will exhibit low surface energy, similar to waxes or other long-chain hydrocarbon materials. nih.gov
Mechanical Properties: While not directly discussed in the provided sources for HDMA, MD simulations can, in principle, be used to estimate bulk material properties like the modulus of elasticity by simulating the response of the polymer matrix to applied stress.
Thermal Properties: Simulations can help understand chain mobility and intermolecular interactions, which are related to the glass transition temperature (Tg) of the polymer. The flexible hexadecyl side chains are expected to act as internal plasticizers, leading to a low Tg for PHDMA.
The synergy between these computational methods allows for a comprehensive "in silico" design process, reducing the need for extensive trial-and-error experimentation.
Modeling of Transport Phenomena in Polymeric Matrices Containing this compound Units
The incorporation of this compound units into a polymeric matrix significantly influences its transport properties, such as the permeability and diffusion of small molecules (e.g., gases, liquids). Modeling these transport phenomena is key to designing PHDMA-based materials for applications like membranes, coatings, and controlled-release systems.
Molecular dynamics simulations are a primary tool for studying transport at the molecular level. researchgate.net These models can elucidate the mechanisms by which penetrant molecules move through the polymer matrix. The process is often described by a solution-diffusion mechanism, where the penetrant dissolves into the polymer and then moves through transient gaps or "free volume" between polymer chains. researchgate.net
The long, flexible hexadecyl side chains of PHDMA play a critical role in this process. They can increase the free volume within the polymer matrix, potentially creating larger or more numerous channels for penetrant molecules to "jump" through. However, the dense packing of these aliphatic chains might also create domains that are impermeable to certain molecules. MD simulations can help characterize the size, distribution, and lifetime of these free volume elements. researchgate.net
Theoretical frameworks like the Binary Friction Model (BFM) can also be applied to describe macroscopic transport, providing a physically consistent way to model the movement of species through a polymer membrane. researchgate.net These models consider the various forces acting on the diffusing molecules, including friction with the polymer chains.
Table 3: Modeling Approaches for Transport in PHDMA Matrices
| Modeling Technique | Information Provided | Relevance to PHDMA |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Atomic-level view of penetrant diffusion pathways, calculation of diffusion coefficients, and characterization of free volume. researchgate.net | Elucidates how the hexadecyl side chains affect chain packing and the mobility of small molecules within the PHDMA matrix. |
| Binary Friction Model (BFM) | Macroscopic description of transport phenomena, accounting for viscous transport and interactions between diffusing species and the polymer. researchgate.net | Provides a framework for engineering PHDMA-based membranes with specific permeability characteristics. |
By using these computational tools, researchers can predict how changes in the polymer architecture, such as copolymerizing HDMA with other monomers, will affect the transport of specific substances through the material.
Advanced Research Applications of Poly Hexadecyl Methacrylate and Its Copolymers in Materials Science
Polymeric Materials for Environmental Engineering Research
The unique characteristics of PHMA-based materials, such as pronounced hydrophobicity, make them suitable candidates for addressing environmental challenges like water pollution from oil and marine biofouling.
Polymers containing hexadecyl methacrylate (B99206) are extensively researched for their potential in oil spill cleanup and the removal of organic solvents from wastewater. The long alkyl side chain of HMA gives the polymer a strong affinity for oils and nonpolar solvents, a principle based on the "like-dissolves-like" theory. royalsocietypublishing.org This lipophilic nature allows PHMA-based resins to absorb significant quantities of oil. royalsocietypublishing.org
Research has focused on synthesizing high oil-absorption resins using HMA as a key monomer. For instance, copolymers of HMA and methyl methacrylate have been synthesized using a high internal phase emulsion template, resulting in resins with high oil absorbency. tandfonline.com One study demonstrated that a resin synthesized with HMA, lauryl methacrylate (LMA), and stearyl methacrylate (SMA) exhibited an oil absorbency of 32 g/g for chloroform (B151607) (CHCl3). royalsocietypublishing.org To enhance performance, HMA has been incorporated into composite resins. A multifunctional composite, TiO2/SiO2@poly(hexadecyl methacrylate-co-butyl methacrylate-co-methyl acrylate), was developed to improve upon the limitations of traditional polyacrylate oil-absorbent resins. tandfonline.com This composite demonstrated strong adsorption capacities for various common oils and organic liquids. tandfonline.com
| Absorbed Substance | Absorption Capacity (g/g) | Polymer System | Reference |
|---|---|---|---|
| Trichloromethane (CHCl₃) | 34 g/g | Poly(HMA-co-MMA) | tandfonline.com |
| Trichloromethane (CHCl₃) | 31.63 g/g | TiO₂/SiO₂@poly(HMA-co-BMA-co-MA) | tandfonline.com |
| Tetrachloromethane (CCl₄) | 35.01 g/g | TiO₂/SiO₂@poly(HMA-co-BMA-co-MA) | tandfonline.com |
| Gasoline | 12.55 g/g | TiO₂/SiO₂@poly(HMA-co-BMA-co-MA) | tandfonline.com |
| Kerosene | 9.42 g/g | TiO₂/SiO₂@poly(HMA-co-BMA-co-MA) | tandfonline.com |
| Toluene (B28343) | 18.70 g/g | TiO₂/SiO₂@poly(HMA-co-BMA-co-MA) | tandfonline.com |
These materials are seen as ideal candidates for separating organic pollutants from wastewater due to their high absorption capacity and, in some cases, their reusability. tandfonline.comtandfonline.com
Oily wastewater often exists in the form of stable emulsions, which are challenging to treat with simple absorption. tandfonline.com Materials that can both break these emulsions (demulsification) and absorb the released oil are highly desirable. soton.ac.uk The mechanism of chemical demulsification is influenced by factors such as the demulsifier's molecular structure and its hydrophilic-lipophilic balance. researchgate.net
Research has shown that HMA-containing copolymers can be designed to possess this dual functionality. For example, the TiO2/SiO2@poly(HMA-co-BMA-co-MA) composite resin not only absorbs free oil but is also capable of breaking and adsorbing emulsions in a single step. tandfonline.com The introduction of modified silica (B1680970) (SiO2) nanoparticles into a polyacrylate system containing methacrylate monomers was shown to destabilize the oil-water interface, leading to demulsification. soton.ac.uk Similarly, copolymers of methacrylic acid and methyl methacrylate have been developed as oil-water separating agents for treating oily sewage from oilfields. google.com These polymers work by flocculating the negatively charged oil droplets dispersed in the water, demonstrating a good oil-water separation effect. google.com
Marine biofouling, the accumulation of microorganisms, plants, and algae on submerged surfaces, is a significant problem for marine equipment and infrastructure. nih.gov Antifouling coatings are designed to prevent or deter the settlement of these organisms. One of the key principles in designing such materials is to create a surface that inhibits the initial attachment of marine life. google.comrsc.org
This compound has been identified as an effective antifouling agent. google.com When used in an antifouling coating composition, it can effectively block the attachment of marine organisms. google.com The design principle involves leveraging the compound's ability to interfere with the biological processes of fouling organisms. Research has shown that this compound exhibits a strong antifouling effect against marine bacteria, which are often the primary colonizers in the fouling process. google.com Its performance has been found to be comparable or superior to conventional antifouling agents like copper pyrithione (B72027) and zinc pyrithione. google.com A key advantage highlighted in research is that while it is potent against fouling organisms, it appears to have a smaller ecological impact on other marine life, making it a more environmentally friendly alternative to traditional biocides. google.com
| Compound | Concentration (ppm) | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|---|
| This compound | 1000 | 20 | google.com |
| 500 | 18 | ||
| 250 | 15 | ||
| 125 | 12 | ||
| Copper Pyrithione (Control) | 1000 | 20 | google.com |
| 500 | 17 | ||
| 250 | 14 | ||
| 125 | 11 |
Smart and Stimuli-Responsive Polymeric Systems
Smart polymers are materials that undergo significant, reversible changes in their properties in response to external stimuli such as temperature or chemical environment (e.g., CO2 concentration). This compound is incorporated into such systems as a hydrophobic comonomer to modulate the response and physical properties of the final material.
Thermoresponsive polymers exhibit a phase transition at a specific temperature, often referred to as the Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in a solvent (typically water), while above it, the polymer becomes insoluble and precipitates. This behavior is driven by a shift in the balance between hydrophilic and hydrophobic interactions.
CO2-responsive, or gas-responsive, polymers are a class of smart materials that change their properties upon the introduction or removal of carbon dioxide. rsc.org The mechanism typically relies on the presence of amine-containing functional groups within the polymer structure. nih.gov When CO2 is bubbled through an aqueous solution of the polymer, it forms carbonic acid, which then protonates the amine groups. This protonation leads to a significant change in the polymer's polarity, often transforming a hydrophobic polymer into a hydrophilic polycation, thereby altering its solubility or self-assembled structure. rsc.orgrsc.org The process is reversible by bubbling an inert gas like nitrogen or argon to remove the CO2. rsc.org
In this context, this compound can be used as a hydrophobic comonomer in block or graft copolymers alongside a CO2-responsive monomer, such as poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA). rsc.org The hydrophobic PHMA block would drive the self-assembly of the copolymer into structures like vesicles or micelles in an aqueous solution. Upon the introduction of CO2, the protonation of the PDEAEMA block would increase its hydrophilicity, causing a disruption or rearrangement of these self-assembled structures. rsc.org This CO2-triggered change in morphology can be exploited for applications in areas like controlled release, where a payload could be encapsulated within the hydrophobic core of a micelle and released upon CO2-induced disassembly.
Light-Responsive Polymer Systems
The incorporation of photochromic molecules into polymer structures allows for the development of materials that can undergo reversible changes in their properties upon exposure to light. This has led to extensive research into light-responsive polymer systems for applications such as optical data storage, smart windows, and controlled drug delivery. While specific research focusing exclusively on poly(this compound) (PHMA) in light-responsive systems is limited, the principles of creating such systems using methacrylate copolymers are well-established. Typically, this involves the copolymerization of a passive monomer, like this compound, with a monomer containing a photochromic moiety, such as azobenzene (B91143) or spiropyran.
Azobenzene-containing polymers are a significant class of photoresponsive materials. mdpi.commcgill.camdpi.com The azobenzene molecule can exist in two isomeric forms, the thermodynamically stable trans form and the metastable cis form. mcgill.ca Irradiation with UV light induces a trans-to-cis isomerization, while exposure to visible light or thermal relaxation can reverse the process. mcgill.ca This isomerization leads to a change in the molecule's geometry, dipole moment, and absorption spectrum, which in turn can alter the macroscopic properties of the polymer. For instance, the incorporation of azobenzene moieties into a polymer backbone can enable the photo-control of the material's shape, solubility, and liquid-crystalline phase transitions. mdpi.com Copolymers containing azobenzene methacrylate monomers have been synthesized that exhibit photo-induced birefringence, allowing for the creation of holographic patterns. mdpi.com The long alkyl side chain of this compound in such a copolymer would likely influence the polymer's solubility in nonpolar solvents and could also affect the packing of the azobenzene units, potentially altering the kinetics of the photoisomerization and the stability of the cis isomer.
The table below summarizes the key characteristics of these two major classes of photochromic molecules used in light-responsive polymers.
| Photochromic Moiety | Isomeric Forms | Activation Stimulus (Forward) | Reversion Stimulus (Backward) | Key Property Change |
| Azobenzene | trans and cis | UV light | Visible light or heat | Geometry, Dipole Moment |
| Spiropyran | Spiropyran (colorless) and Merocyanine (colored) | UV light | Visible light or heat | Polarity, Color |
Polymeric Materials for Separation Science
The unique properties of poly(this compound) and its copolymers, particularly their hydrophobicity and ability to form well-defined porous structures, have made them valuable materials in the field of separation science.
Design of Monolithic Materials for Chromatographic Separations
Monolithic materials are a class of stationary phases for chromatography that consist of a single, continuous porous rod, as opposed to a column packed with individual particles. nih.govnih.gov This structure offers several advantages, including lower backpressure, higher flow rates, and rapid mass transfer. nih.gov Poly(alkyl methacrylate)-based monoliths are widely used due to the ease of their synthesis and the ability to control their porous properties and surface chemistry. nih.govresearchgate.netnih.gov
The design of a methacrylate-based monolith involves the in-situ copolymerization of a monovinyl monomer, such as this compound, and a crosslinking monomer, typically ethylene (B1197577) glycol dimethacrylate (EGDMA), in the presence of a porogenic solvent system. nih.govacs.org The choice of porogens is crucial as it dictates the porous structure of the resulting monolith, including the size of the macropores (which control the flow-through properties) and mesopores (which determine the surface area available for separation). nih.gov By carefully selecting the composition of the polymerization mixture, monoliths with a wide range of hydrophobicities and porous characteristics can be prepared. acs.org
The long alkyl chain of this compound imparts a high degree of hydrophobicity to the monolithic stationary phase, making it particularly suitable for reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase to separate analytes based on their hydrophobicity. The C16 chains on the surface of the monolith provide strong hydrophobic interactions with nonpolar analytes, leading to their retention and separation. The efficiency of separation on poly(alkyl methacrylate) monoliths has been shown to increase with the length of the alkyl side chain. For instance, studies comparing monoliths made from butyl, lauryl, and other alkyl methacrylates have demonstrated that longer alkyl chains generally lead to better resolution for hydrophobic compounds like alkylbenzenes and polycyclic aromatic hydrocarbons. nih.govresearchgate.net
The following table illustrates the typical components used in the synthesis of a poly(alkyl methacrylate) monolithic column for chromatographic applications.
| Component | Role in Monolith Synthesis | Example |
| Functional Monomer | Provides the primary chemical functionality of the stationary phase (e.g., hydrophobicity). | This compound |
| Crosslinking Monomer | Forms the crosslinked polymer network, providing mechanical stability. | Ethylene Glycol Dimethacrylate (EGDMA) |
| Porogenic Solvents | Control the porous structure (macropores and mesopores) of the monolith. | 1-Propanol, 1,4-Butanediol |
| Initiator | Initiates the free-radical polymerization process. | Azobisisobutyronitrile (AIBN) |
Membrane Technologies Based on HMA Polymers
Polymer membranes play a critical role in a variety of separation processes, including gas separation, water purification, and the separation of organic mixtures. nih.govmdpi.comnih.govresearchgate.netmdpi.com The performance of a membrane is largely determined by the chemical nature of the polymer from which it is made. The hydrophobicity and long alkyl chains of poly(this compound) make it an interesting candidate for specialized membrane applications, particularly in the realm of oil-water separation and for the creation of polymer inclusion membranes (PIMs).
In the area of oil-water separation, there is a significant need for membranes that can selectively allow the passage of either water or oil while retaining the other. Hydrophobic membranes are particularly effective for separating water-in-oil emulsions. The surface of a PHMA-based membrane would exhibit a high contact angle with water, preventing it from passing through the pores, while allowing the oil phase to permeate. Research on similar long-chain poly(alkyl methacrylate)s, such as poly(stearyl methacrylate), has demonstrated the feasibility of this approach. By grafting the polymer onto the surface of a porous support membrane, a robust and highly hydrophobic separation layer can be created.
Polymer inclusion membranes (PIMs) are a type of liquid membrane where a carrier molecule is entrapped within a polymer matrix. These membranes combine the selectivity of liquid-liquid extraction with the stability of a solid membrane. PHMA is a suitable candidate for the polymer matrix in a PIM due to its ability to form a stable, flexible film and its compatibility with nonpolar carriers and solvents. The long hexadecyl chains can create a favorable environment for the inclusion of hydrophobic carrier molecules.
Polymers as Modifiers and Additives in Complex Research Systems
The long alkyl side chains of poly(this compound) significantly influence its solution properties, making it an effective additive for modifying the rheological behavior of various fluids. This has led to its application in advanced lubricant research as a viscosity index improver and pour point depressant.
Rheological Modification of Research Fluids
The rheology of a fluid, which describes its flow and deformation characteristics, is a critical parameter in many research and industrial applications. researchgate.net The addition of polymers is a common strategy for modifying the viscosity and other rheological properties of a fluid. Poly(alkyl methacrylate)s, including PHMA, are known to be effective rheology modifiers, particularly in non-aqueous systems. researchgate.netresearchgate.netmdpi.com
When dissolved in a fluid, the long polymer chains of PHMA can interact with each other and with the solvent molecules, leading to an increase in viscosity. The extent of this viscosity increase depends on several factors, including the polymer's molecular weight, concentration, and the nature of the solvent. The long, flexible hexadecyl side chains contribute to the polymer's hydrodynamic volume, which is the effective volume occupied by the polymer coil in solution. At higher temperatures, the polymer coil tends to expand, leading to a greater increase in viscosity compared to lower temperatures. iosrjournals.org This behavior is the basis for its use as a viscosity index improver.
Polymeric Components in Advanced Lubricant Research
In the formulation of advanced lubricants, maintaining a stable viscosity over a wide range of operating temperatures is crucial for ensuring optimal performance and protection of mechanical components. scirp.orgechemcom.com Poly(alkyl methacrylate)s are widely used as additives to achieve this. mdpi.comiosrjournals.orgscirp.orgechemcom.com
As a viscosity index (VI) improver , poly(this compound) helps to reduce the extent to which the viscosity of a lubricant decreases as the temperature increases. researchgate.netscirp.org At low temperatures, the polymer chains are coiled up and have a relatively small effect on the oil's viscosity. iosrjournals.org As the temperature rises, the polymer coils expand, increasing their hydrodynamic volume and counteracting the natural tendency of the base oil to become thinner. iosrjournals.org The effectiveness of a poly(alkyl methacrylate) as a VI improver is influenced by the length of its alkyl side chains.
As a pour point depressant (PPD) , PHMA can improve the low-temperature flowability of lubricating oils. researchgate.netgoogle.comresearchgate.netgoogle.comijeast.com At low temperatures, wax crystals can form in the oil, leading to a gel-like structure that prevents the oil from flowing. This temperature is known as the pour point. iosrjournals.org Poly(alkyl methacrylate)s with long side chains, such as the hexadecyl group, can co-crystallize with the wax paraffins, disrupting the formation of a large, interconnected wax crystal network. google.comgoogle.com This allows the oil to remain fluid at lower temperatures. The optimal side chain length for a PPD depends on the specific composition of the base oil. Research has shown that copolymers containing a distribution of alkyl chain lengths, including C16, are often more effective than homopolymers. researchgate.net
The following table provides a summary of the performance of different poly(alkyl methacrylate)s as pour point depressants in a model waxy oil.
| Polymer Additive (Copolymer with Methyl Methacrylate) | Alkyl Chain Length | Concentration (ppm) | Pour Point Depression (°C) |
| Poly(dodecyl methacrylate-co-MMA) | C12 | 50 | 18 |
| Poly(tetradecyl methacrylate-co-MMA) | C14 | 50 | 20 |
| Poly(this compound-co-MMA) | C16 | 50 | 22 |
| Poly(octadecyl methacrylate-co-MMA) | C18 | 50 | 21 |
Data compiled from related research findings. researchgate.net
Surface Science and Interfacial Engineering with Poly(this compound)
The incorporation of this compound (HMA) into polymer systems offers a versatile tool for tailoring surface properties and interfacial interactions. The long hexadecyl side chain of the HMA monomer imparts a significant hydrophobic character to the resulting polymer, poly(this compound) (PHMA), and its copolymers. This characteristic is leveraged in various applications to control surface energy, wettability, and adhesion.
Modification of Surface Energy and Wettability
The surface energy of a polymer is a critical factor that governs its interactions with its environment, including its wettability by liquids. Poly(alkyl methacrylate)s, as a class of materials, exhibit a range of surface energies depending on the length of the alkyl side chain. The presence of the long, nonpolar hexadecyl chain in PHMA significantly influences its surface properties.
Research has shown that the water contact angle on the surface of poly(alkyl methacrylate)s generally increases with the length of the alkyl side chain, indicating a decrease in surface energy and an increase in hydrophobicity. researchgate.net A study investigating the relationship between the alkyl chain length and the contact angle of water on various poly(alkyl methacrylate)s demonstrated a bell-shaped curve, with the maximum contact angle observed for a specific chain length. researchgate.net This phenomenon is attributed to the arrangement and packing of the long alkyl groups at the polymer-air interface. When these long alkyl chains are in a non-crystalline, or molten, state, they can orient themselves to present a highly hydrophobic surface. researchgate.net
The contact angle of water on a polymer surface is a direct measure of its wettability; a higher contact angle corresponds to lower wettability and a more hydrophobic surface. youtube.com The surface energy of a polymer can be qualitatively estimated from contact angle measurements, with lower surface energy materials exhibiting higher contact angles. nnci.net The modification of polymer surfaces to alter their wettability is a common strategy in materials science to enhance performance in various applications. mdpi.com
Table 1: Water Contact Angle of Various Poly(alkyl methacrylate)s
| Polymer | Alkyl Chain Length (n) | Water Contact Angle (θ) |
| Poly(methyl methacrylate) | 1 | ~70-80° |
| Poly(ethyl methacrylate) | 2 | ~80-90° |
| Poly(butyl methacrylate) | 4 | ~90-100° |
| Poly(hexyl methacrylate) | 6 | ~100-110° |
| Poly(octyl methacrylate) | 8 | ~105-115° |
| Poly(dodecyl methacrylate) | 12 | ~110-120° |
| Poly(this compound) | 16 | ~115-125° |
| Poly(octadecyl methacrylate) | 18 | ~110-120° |
| Poly(eicosyl methacrylate) | 20 | ~105-115° |
| (Note: The contact angle values are approximate and can vary depending on the specific experimental conditions and the physical state of the polymer.) |
Adhesion Science in Polymeric Systems
Adhesion, the force of attraction between two different surfaces, is a complex phenomenon that is influenced by a multitude of factors, including surface energy, chemical interactions, and the mechanical properties of the materials involved. nih.gov In polymeric systems, adhesion is critical for the performance of coatings, adhesives, and composites. The incorporation of HMA into a polymer formulation can significantly impact its adhesive properties.
The long, flexible hexadecyl side chains of PHMA can influence adhesion through several mechanisms. These chains can interdigitate with other polymer chains at an interface, leading to physical entanglement and enhanced adhesion. Furthermore, the low surface energy of PHMA can promote good wetting of low-energy substrates, which is a prerequisite for strong adhesive bonding.
Surface Interactions of HMA-derived materials in Dental Composites Research
While this compound is not a primary monomer in most commercial dental composites, the principles governing the influence of monomer structure on surface properties are relevant. The incorporation of hydrophobic monomers into the resin matrix can affect properties such as water sorption, solubility, and surface hardness. researchgate.net A more hydrophobic resin matrix would be expected to exhibit lower water sorption, which can be beneficial for the long-term stability of the restoration.
Furthermore, the surface of a dental composite interacts with saliva, bacteria, and various food and drink components. The surface energy and chemistry of the composite can influence biofilm formation and staining. The use of long-chain alkyl methacrylates, such as HMA, as a comonomer in experimental dental resins could potentially be explored to create more hydrophobic and stain-resistant surfaces. The introduction of such hydrophobic moieties would need to be balanced with the requirement for good adhesion to the tooth structure, which is often facilitated by more hydrophilic functional monomers. biomimeticstudyclub.comnih.gov
Polymer Gels and Hydrogels with Incorporated this compound Units
The incorporation of hydrophobic monomers like this compound into hydrophilic polymer networks has led to the development of advanced polymer gels and hydrogels with unique properties. These materials, often referred to as hydrophobically modified hydrogels, exhibit enhanced mechanical strength and stimulus-responsive behavior due to the presence of hydrophobic associations within the aqueous environment.
Hydrophobic Association in Hydrogel Networks
In an aqueous environment, the hydrophobic hexadecyl side chains of the HMA units within a hydrogel network tend to aggregate to minimize their contact with water molecules. This self-assembly process leads to the formation of hydrophobic microdomains or nanodomains within the hydrophilic gel matrix. frontiersin.orgnih.gov These domains act as physical crosslinks, supplementing the chemical crosslinks in the network. nih.govresearchgate.net
This phenomenon of hydrophobic association is a key feature of these materials. frontiersin.org The formation of these physical crosslinks is a dynamic and reversible process. Under mechanical stress, the hydrophobic associations can break and reform, dissipating energy and imparting toughness and self-healing properties to the hydrogel. The strength and stability of these hydrophobic domains depend on factors such as the concentration of the hydrophobic monomer, the length of the alkyl chain, and the surrounding temperature and pH.
The presence of these hydrophobic domains can also be utilized for the encapsulation and controlled release of hydrophobic drugs or other molecules. frontiersin.org The hydrophobic cores of the associated domains can serve as reservoirs for these molecules, which can then be released in response to specific stimuli.
Enhancement of Mechanical Properties through Polymer Design
One of the significant advantages of incorporating HMA units into hydrogel networks is the substantial improvement in their mechanical properties. nih.gov Traditional hydrogels are often mechanically weak and brittle, which limits their application in load-bearing situations. The hydrophobic associations introduced by HMA act as reversible crosslinks that can dissipate energy under deformation, leading to hydrogels with high toughness and stretchability.
The mechanical properties of these hydrophobically modified hydrogels can be characterized by various techniques, including tensile testing and rheology. squarespace.com These studies have shown that the incorporation of long-chain alkyl methacrylates can lead to a significant increase in the storage modulus and toughness of the hydrogels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for hexadecyl methacrylate (HDMA), and how do reaction parameters influence yield?
- Methodology : HDMA is synthesized via direct esterification of methacrylic acid with hexadecanol. Key parameters include molar ratio (e.g., 1.4:1 methacrylic acid:hexadecanol), catalyst type (acidic catalysts like p-toluenesulfonic acid), and reaction time (5 hours at 120°C). Yield optimization requires orthogonal experimental design to test variables like inhibitor concentration (0.4% hydroquinone) and solvent selection (toluene) .
- Characterization : FTIR and HNMR confirm esterification success by detecting C=O (1720 cm⁻¹) and CH₂/CH₃ groups. Purity is validated via GC-MS .
Q. How do the physical properties of poly(this compound) (PHDMA) correlate with its structure?
- Key Properties :
| Property | Value | Method | Reference |
|---|---|---|---|
| 15°C | Differential Scanning Calorimetry (DSC) | ||
| Solubility | Toluene, THF, MEK | Solvent casting | |
| ~200,000 | GPC (toluane eluent) |
- Structure-Property Link : Long hexadecyl chains enhance hydrophobicity and reduce , favoring applications in flexible coatings .
Q. What crosslinking strategies improve the mechanical stability of HDMA-based polymers?
- Methods : Radical polymerization with crosslinkers like allyl methacrylate (AMA) or divinyl benzene (DVB) increases crosslink density. For example, 5 wt% DVB raises the elastic modulus by 30% in phase-change microspheres .
- Experimental Design : Vary crosslinker type (e.g., AMA vs. DVB) and concentration (1–10 wt%) while monitoring gel fraction via Soxhlet extraction .
Advanced Research Questions
Q. How can HDMA be integrated into stimuli-responsive drug delivery systems?
- Case Study : HDMA microspheres co-polymerized with β-tricalcium phosphate exhibit pH-dependent release kinetics. At pH 5.0 (mimicking bone resorption), 80% drug release occurs within 24 hours due to ester hydrolysis .
- Methodological Challenge : Optimize encapsulation efficiency (>90%) using emulsion polymerization (oil-in-water) with SDS surfactant .
Q. What contradictions exist in HDMA’s thermal stability data, and how can they be resolved?
- Data Conflict : Reported values range from 15°C (DSC) to 307 K (group contribution calculations). This discrepancy arises from molecular weight distribution and branching .
- Resolution : Use controlled radical polymerization (e.g., ATRP) to synthesize monodisperse PHDMA and validate via modulated DSC .
Q. How do HDMA copolymers with fluorinated acrylates affect environmental persistence?
- Environmental Risk : Copolymers with perfluoroalkyl acrylates (e.g., CAS 203743-03-7) show bioaccumulation potential. Accelerated degradation studies (UV/ozone exposure) reveal half-lives >1 year in aqueous media .
- Analytical Tools : LC-MS/MS quantifies degradation products like perfluorooctanoic acid (PFOA) .
Methodological Guidance
Q. How to design experiments for HDMA-based composites in high-stress environments (e.g., oil drilling)?
- Example : Carbon fiber-reinforced PHDMA composites improve mud loss control. Test mechanical strength under 10,000 psi pressure using ASTM D638. Optimize HDMA:carbon fiber ratios (10–30 wt%) for maximum yield point (YP > 25 lb/100 ft²) .
Q. What computational models predict HDMA copolymer behavior in mixed-solvent systems?
- Tool : COSMO-RS simulations estimate Hansen solubility parameters (, , ) to guide solvent selection for copolymer dissolution (e.g., toluene vs. acetone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
